Fmoc-lys(boc)-osu
Overview
Description
N-α-9-Fluorenylmethoxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester: is a derivative of lysine, an essential amino acid. This compound is widely used in solid-phase peptide synthesis due to its ability to protect the amino group of lysine during peptide chain elongation. The presence of the 9-fluorenylmethoxycarbonyl group and the tert-butoxycarbonyl group ensures that the lysine side chain remains unreactive during the synthesis process, allowing for the selective formation of peptide bonds.
Mechanism of Action
Target of Action
Fmoc-Lys(Boc)-OSu is primarily used as a reagent in Fmoc solid-phase peptide synthesis . Its primary targets are peptide sequences, where it is used for coupling lysine into these sequences .
Mode of Action
This compound interacts with its targets (peptide sequences) through a process known as coupling. This process involves the formation of peptide bonds, which are the chemical bonds that link amino acids together in a peptide or protein chain . The compound’s interaction with its targets results in the incorporation of the lysine amino acid residue into the peptide sequence .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the Fmoc solid-phase peptide synthesis . This pathway involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The Fmoc group provides protection for the amino acid residues during the synthesis process, and is removed under basic conditions .
Result of Action
The result of this compound’s action is the successful incorporation of the lysine amino acid residue into a peptide sequence . This enables the synthesis of complex peptides for various biochemical applications.
Action Environment
The action of this compound is influenced by several environmental factors. These include the pH of the reaction environment, the presence of other reagents, and the temperature. For instance, the Fmoc group is stable under basic conditions and remains in place even through many Fmoc deprotection cycles . The compound is typically stored at a temperature between 2-8°C .
Biochemical Analysis
Biochemical Properties
Fmoc-lys(boc)-osu plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It is used as a reagent in Fmoc solid-phase peptide synthesis, where it helps in the sequential addition of amino acids to form peptides. The compound interacts with various enzymes and proteins during this process. For instance, it couples with p-methylbenzhydrylamine (MBHA) resin to facilitate the synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts . Additionally, this compound is involved in the synthesis of bis-naphthalene diimide, a threading intercalator .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in peptide synthesis can impact cell function by altering the availability of specific peptides and proteins. These changes can affect cell signaling pathways, leading to modifications in gene expression and cellular metabolism. For example, the presence of this compound in the synthesis of specific peptides can modulate the activity of enzymes and proteins involved in these pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules during peptide synthesis. The compound exerts its effects through binding interactions with enzymes and proteins, facilitating the addition of amino acids to the growing peptide chain. This compound can also influence enzyme activity by acting as an inhibitor or activator, depending on the specific biochemical context. These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, this compound may degrade, leading to changes in its effectiveness in peptide synthesis. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and effective in facilitating peptide synthesis. At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular function and metabolism. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for peptide synthesis. The compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. For example, this compound can influence the synthesis of specific peptides, which in turn can affect the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its effectiveness in peptide synthesis, as they determine the availability of the compound at the site of action .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound is available at the appropriate sites within the cell to facilitate peptide synthesis and other biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-α-9-Fluorenylmethoxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester typically involves the following steps:
Protection of the Lysine Residue: The lysine residue is first protected by introducing the 9-fluorenylmethoxycarbonyl group at the α-amino position and the tert-butoxycarbonyl group at the ε-amino position.
Activation of the Carboxyl Group: The carboxyl group of the protected lysine is then activated by reacting it with N-hydroxysuccinimide in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide. This results in the formation of the N-hydroxysuccinimide ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected lysine are synthesized using automated peptide synthesizers.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity N-α-9-Fluorenylmethoxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The 9-fluorenylmethoxycarbonyl group can be removed using a basic secondary amine nucleophile such as piperidine, while the tert-butoxycarbonyl group can be removed using acidic conditions such as trifluoroacetic acid.
Coupling Reactions: The N-hydroxysuccinimide ester reacts with amino groups to form peptide bonds, making it a crucial reagent in peptide synthesis.
Common Reagents and Conditions:
Deprotection: Piperidine for 9-fluorenylmethoxycarbonyl group removal and trifluoroacetic acid for tert-butoxycarbonyl group removal.
Coupling: N,N’-dicyclohexylcarbodiimide as a coupling reagent for activating the carboxyl group.
Major Products:
Peptides: The primary products formed from the reactions involving this compound are peptides with specific sequences and structures.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used extensively in the synthesis of peptides due to its ability to protect lysine residues during chain elongation.
Solid-Phase Synthesis: Facilitates the solid-phase synthesis of complex peptides and proteins.
Biology:
Protein Engineering: Utilized in the synthesis of modified proteins for research purposes.
Enzyme Studies: Helps in the study of enzyme-substrate interactions by providing specific peptide substrates.
Medicine:
Drug Development: Plays a role in the development of peptide-based drugs and therapeutic agents.
Vaccine Research: Used in the synthesis of peptide antigens for vaccine development.
Industry:
Biotechnology: Employed in the production of synthetic peptides for various industrial applications.
Diagnostics: Used in the development of diagnostic assays and tools.
Comparison with Similar Compounds
N-α-9-Fluorenylmethoxycarbonyl-L-lysine: Similar to N-α-9-Fluorenylmethoxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester but lacks the tert-butoxycarbonyl group.
N-α-9-Fluorenylmethoxycarbonyl-N-ε-methyl-L-lysine: Contains a methyl group instead of the tert-butoxycarbonyl group.
N-α-9-Fluorenylmethoxycarbonyl-N-ε-benzyl-L-lysine: Contains a benzyl group instead of the tert-butoxycarbonyl group.
Uniqueness: N-α-9-Fluorenylmethoxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester is unique due to the presence of both the 9-fluorenylmethoxycarbonyl and tert-butoxycarbonyl protecting groups, which provide dual protection to the lysine residue. This dual protection allows for greater control and selectivity during peptide synthesis, making it a valuable reagent in the field of peptide chemistry.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O8/c1-30(2,3)40-28(37)31-17-9-8-14-24(27(36)41-33-25(34)15-16-26(33)35)32-29(38)39-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,31,37)(H,32,38)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONZVSWDWBWWMH-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662683 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132307-50-7 | |
Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132307-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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